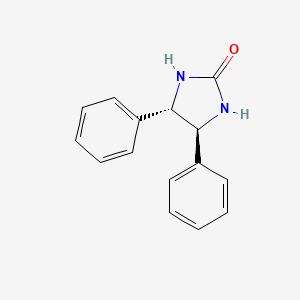![molecular formula C16H30N4S B12560685 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 144397-82-0](/img/structure/B12560685.png)
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that features a thiophene ring attached to a tetraazacyclotetradecane backbone. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The tetraazacyclotetradecane structure is a macrocyclic compound containing four nitrogen atoms, which can act as ligands in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Ethyl Group: The thiophene derivative is then reacted with ethylating agents under basic conditions to form 2-(Thiophen-3-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids like sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Similar structure but with the thiophene ring attached at a different position.
1-[2-(Furan-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a furan ring instead of a thiophene ring.
1-[2-(Pyrrole-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in materials science and coordination chemistry .
Propriétés
Numéro CAS |
144397-82-0 |
|---|---|
Formule moléculaire |
C16H30N4S |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-(2-thiophen-3-ylethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H30N4S/c1-5-17-8-9-18-7-2-11-20(13-10-19-6-1)12-3-16-4-14-21-15-16/h4,14-15,17-19H,1-3,5-13H2 |
Clé InChI |
OVKFLWPFAYFDJY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)CCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
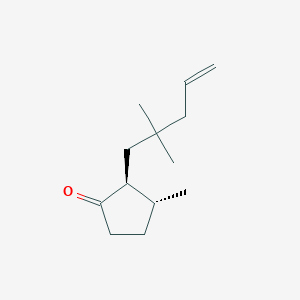
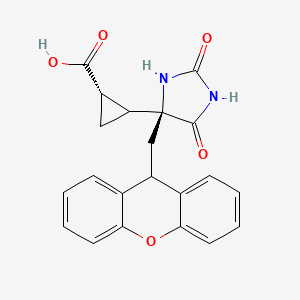
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
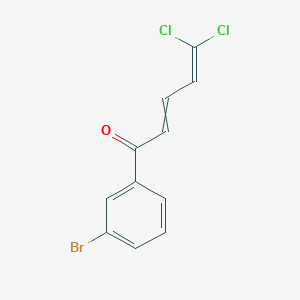
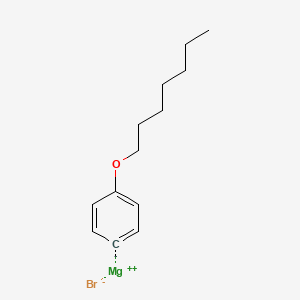
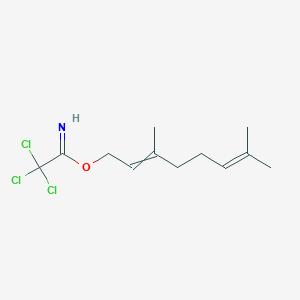
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
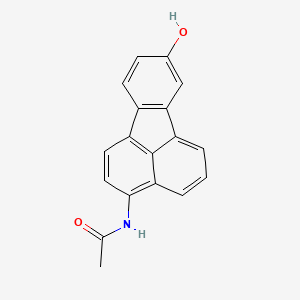
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

methyl}benzoic acid](/img/structure/B12560650.png)
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
